molecular formula C9H12N2O2 B583346 methyl N-(3-amino-2-methylphenyl)carbamate CAS No. 157563-54-7

methyl N-(3-amino-2-methylphenyl)carbamate

Cat. No. B583346
CAS RN: 157563-54-7
M. Wt: 180.207
InChI Key: VYRAHTPNSYEFTK-UHFFFAOYSA-N
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Description

“Methyl N-(3-amino-2-methylphenyl)carbamate” is a chemical compound with the CAS Number: 157563-54-7 . It has a molecular weight of 180.21 and is typically stored at room temperature . It is a powder in its physical form .


Synthesis Analysis

While specific synthesis methods for “methyl N-(3-amino-2-methylphenyl)carbamate” were not found, carbamates in general are useful protecting groups for amines and can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 3-amino-2-methylphenylcarbamate . The InChI code is 1S/C9H12N2O2/c1-6-7(10)4-3-5-8(6)11-9(12)13-2/h3-5H,10H2,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

This compound is a powder in its physical form . It is typically stored at room temperature . The molecular weight of the compound is 180.21 .

Scientific Research Applications

Carbon Dioxide Capture

The compound can be used in the capture of CO2 by amines, which is an attractive synthetic strategy for the formation of carbamates . This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .

Green Pathway to N-Formylation

The amine–CO2 adduct is attractive as a green pathway to N-formylation . This process is environmentally friendly because CO2 is non-toxic, cheap, and readily available .

Methylation

The amine–CO2 adduct can also be used for methylation . This process involves the addition of a methyl group to a molecule.

Synthesis of Carbamates

The amine–CO2 adduct can be used in the synthesis of carbamates . Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals.

Industrial Gas Sorption Processes

Amine-mediated CO2-capture has been widely used in industrial gas sorption processes . This process is important for reducing greenhouse gas emissions.

Fine Chemical Synthesis

There is an increasing interest in applying amine CO2-capture for fine chemical synthesis . This process can be used to create a variety of fine chemicals, which are pure, single, chemical substances that are produced in limited quantities.

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl N-(3-amino-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-7(10)4-3-5-8(6)11-9(12)13-2/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRAHTPNSYEFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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